molecular formula C10H8ClN3O B8669615 3-Chloro-6-(pyridin-2-ylmethoxy)pyridazine

3-Chloro-6-(pyridin-2-ylmethoxy)pyridazine

Cat. No. B8669615
M. Wt: 221.64 g/mol
InChI Key: WCDAKHOVRNFJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(pyridin-2-ylmethoxy)pyridazine is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-(pyridin-2-ylmethoxy)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(pyridin-2-ylmethoxy)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

3-chloro-6-(pyridin-2-ylmethoxy)pyridazine

InChI

InChI=1S/C10H8ClN3O/c11-9-4-5-10(14-13-9)15-7-8-3-1-2-6-12-8/h1-6H,7H2

InChI Key

WCDAKHOVRNFJBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=NN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of NaH (1.44 g, 36 mmol, 60% in mineral oil) in THF (15 mL) was added pyridin-2-ylmethanol (1.16 ml, 12 mmol) and the mixture was stirred for 30 min at rt. Then 3,6-dichloropyridazine (1.79 g, 14 mmol) was added and the mixture was stirred at 55° C. for 4 hours. The reaction was quenched with water and sat. NaHCO3 was added. The product was then extracted with EtOAc, dried over MgSO4 filtered and evaporated. The residue was purified on silica gel(Eluent: 80% EtOAc in hexanes) to give 3-chloro-6-(pyridin-2-ylmethoxy)pyridazine as a white solid (1.64 g, 62%). 1H NMR (300 MHz, dMSO): δ 5.57 (s, 2H), 7.35-7.38 (m, 1H), 7.48-7.54 (m, 2H), 7.82-7.88 (m, 2H), 8.57-8.59 (dd, 1H); MS (M+H, 222).
Name
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3,6-Dichloropyridazine (1.0 g, 6.712 mmol) was reacted analogously to example 4a with 2-hydroxymethylpyridine (732 mg, 6.712 mmol). Yield: 1.26 g (85%), M+H+: 222.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
732 mg
Type
reactant
Reaction Step One

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